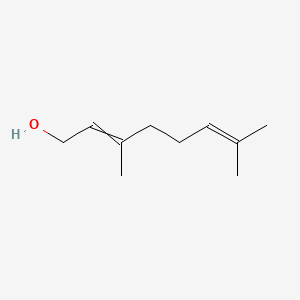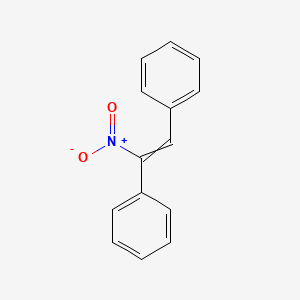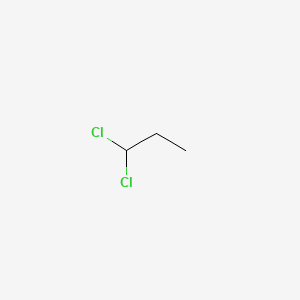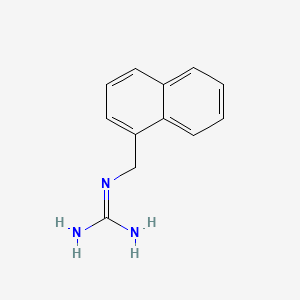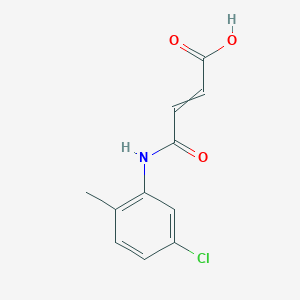![molecular formula C18H15NO B1633132 4-[2-(4-Methoxyphenyl)ethenyl]quinoline](/img/structure/B1633132.png)
4-[2-(4-Methoxyphenyl)ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxy group attached to a styryl group, which is further connected to a quinoline ring. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base. One common method is the Knoevenagel condensation, where the reaction is catalyzed by piperidine or other amine bases. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.
Substitution: Quinoline derivatives with substituted functional groups.
科学的研究の応用
4-[2-(4-Methoxyphenyl)ethenyl]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
4-Styrylquinoline: Lacks the methoxy group, resulting in different chemical properties.
4-(4-Hydroxystyryl)quinoline: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.
4-(4-Methylstyryl)quinoline: Has a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]quinoline is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3 |
InChIキー |
WWQSNGMSYOYSOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


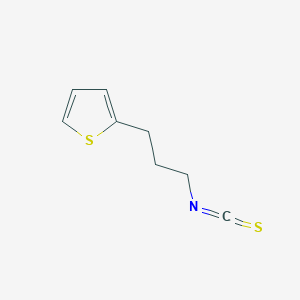
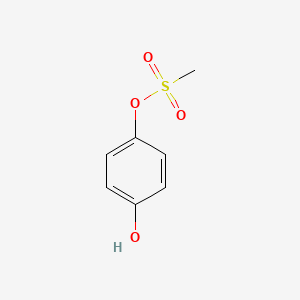
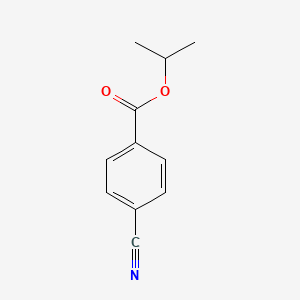
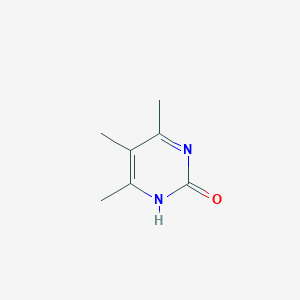
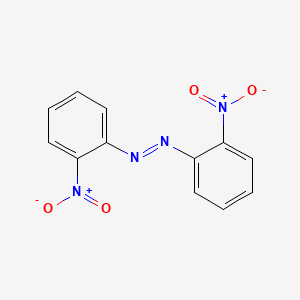
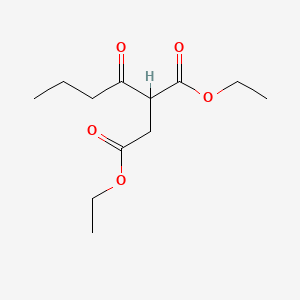
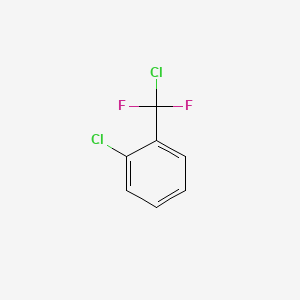
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
